
Zinc tetraoctadecyl bis(phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc tetraoctadecyl bis(phosphate): is a chemical compound with the molecular formula C36H75O4PZn and a molecular weight of 668.35 g/mol . It is also known by its CAS number 16700-97-3 . This compound is a zinc salt of phosphoric acid with two octadecyl ester groups, making it a complex organophosphate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc tetraoctadecyl bis(phosphate) typically involves the reaction of zinc salts with octadecyl phosphate esters. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods: Industrial production of zinc tetraoctadecyl bis(phosphate) involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: Zinc tetraoctadecyl bis(phosphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The octadecyl groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including alkyl halides and nucleophiles, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphates, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: Zinc tetraoctadecyl bis(phosphate) is used in the synthesis of various organophosphate compounds and as a reagent in chemical reactions .
Biology: In biological research, this compound is studied for its potential role in cellular processes and as a component in biochemical assays .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs and treatments .
Industry: Zinc tetraoctadecyl bis(phosphate) is used in industrial applications, including as an additive in lubricants, coatings, and other materials to enhance their properties .
Mechanism of Action
The mechanism of action of zinc tetraoctadecyl bis(phosphate) involves its interaction with molecular targets and pathways in biological systems. Zinc ions play a crucial role in various enzymatic reactions and cellular processes. The compound’s phosphate groups can interact with proteins and other biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Zinc bis(diorganophosphate): Similar in structure but with different alkyl groups.
Zinc phosphate: A simpler compound with different chemical properties.
Zinc octadecyl phosphate: Similar but with only one octadecyl group.
Uniqueness: Zinc tetraoctadecyl bis(phosphate) is unique due to its specific structure, which includes two long octadecyl chains. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
16700-97-3 |
|---|---|
Molecular Formula |
C72H148O8P2Zn |
Molecular Weight |
1269.3 g/mol |
IUPAC Name |
zinc;dioctadecyl phosphate |
InChI |
InChI=1S/2C36H75O4P.Zn/c2*1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h2*3-36H2,1-2H3,(H,37,38);/q;;+2/p-2 |
InChI Key |
URFPYADUEZJYDO-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCCCC.CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCCCC.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


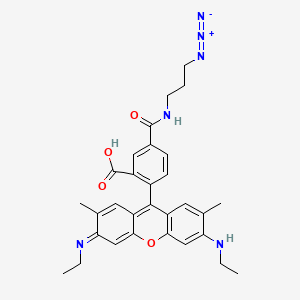

![Dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B15341104.png)
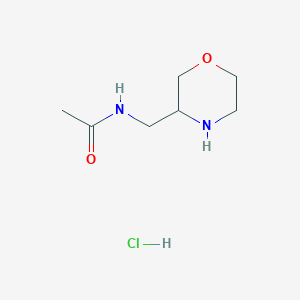

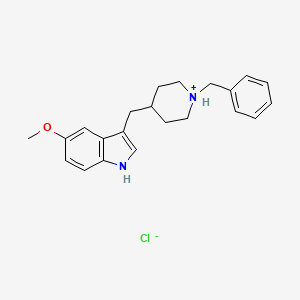
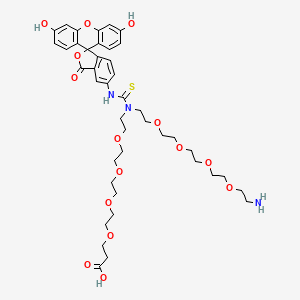
![N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline](/img/structure/B15341127.png)
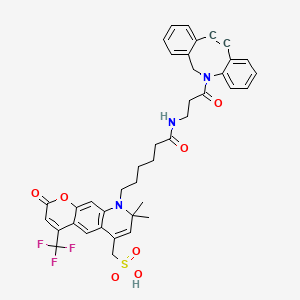
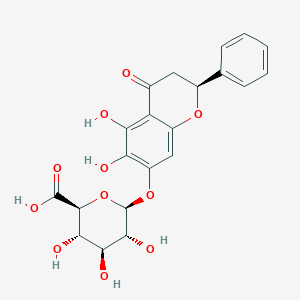
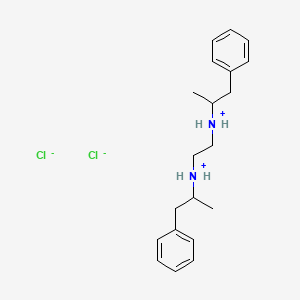
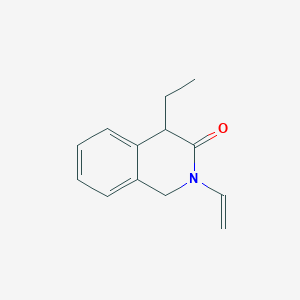
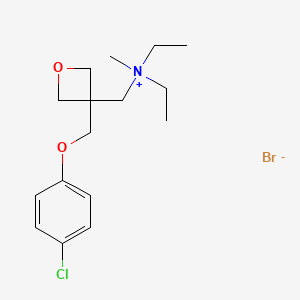
![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B15341179.png)
